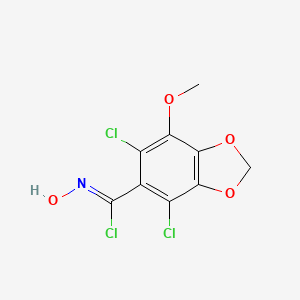![molecular formula C21H17NO6 B11466078 2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11466078.png)
2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core structure substituted with a carboxylic acid group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with methylene chloride in the presence of a base.
Synthesis of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The benzodioxole moiety is then coupled with the quinoline core through a Heck reaction, using palladium as a catalyst and a suitable base.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerase, which is crucial for DNA replication in cancer cells.
Pathway Modulation: It modulates signaling pathways involved in cell growth and apoptosis, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid methyl ester
- 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate signaling pathways makes it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C21H17NO6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H17NO6/c1-25-17-9-12(18(26-2)20-19(17)27-11-28-20)7-8-13-10-15(21(23)24)14-5-3-4-6-16(14)22-13/h3-10H,11H2,1-2H3,(H,23,24)/b8-7+ |
InChI Key |
SSBSRCKVAPPNHE-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C/C3=NC4=CC=CC=C4C(=C3)C(=O)O)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=CC3=NC4=CC=CC=C4C(=C3)C(=O)O)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-8-(3-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11466000.png)
![7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466010.png)
![N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide](/img/structure/B11466018.png)
![4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11466024.png)
![ethyl 6-(3-methoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466031.png)
![methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11466043.png)
![7-(4-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466051.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B11466058.png)

![8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11466070.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11466073.png)
![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466077.png)
![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11466080.png)
![ethyl 2-oxo-7-propyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466082.png)
